4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate
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Overview
Description
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazinone core, which is a fused heterocyclic system containing both nitrogen and oxygen atoms. The addition of chloro, methyl, and pyrrolidinyl groups further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: These groups can be introduced via halogenation and alkylation reactions, respectively.
Attachment of the Pyrrolidinyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting processes such as cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound without the chloro, methyl, and pyrrolidinyl groups.
6-Chloro-4H-1,4-Benzoxazin-3-one: A similar compound with only the chloro group.
2-Methyl-4H-1,4-Benzoxazin-3-one: A similar compound with only the methyl group.
Uniqueness
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(2-(1-pyrrolidinyl)propyl)-, oxalate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the pyrrolidinyl group, in particular, may enhance its biological activity and specificity.
Properties
CAS No. |
57462-90-5 |
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Molecular Formula |
C18H23ClN2O6 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
6-chloro-2-methyl-4-(2-pyrrolidin-1-ium-1-ylpropyl)-1,4-benzoxazin-3-one;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C16H21ClN2O2.C2H2O4/c1-11(18-7-3-4-8-18)10-19-14-9-13(17)5-6-15(14)21-12(2)16(19)20;3-1(4)2(5)6/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
AAVUTVAWYYKIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC(C)[NH+]3CCCC3.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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